![molecular formula C5H7ClN2 B1437925 2-Ethyl-5-chloro-1H-imidazole CAS No. 944898-66-2](/img/structure/B1437925.png)
2-Ethyl-5-chloro-1H-imidazole
Overview
Description
“2-Ethyl-5-chloro-1H-imidazole” is an imidazole compound . It has a molecular weight of 130.58 . The IUPAC name for this compound is 5-chloro-2-ethyl-1H-imidazole .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-5-chloro-1H-imidazole” is represented by the linear formula C5H7ClN2 . The InChI code for this compound is 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) .
Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical And Chemical Properties Analysis
“2-Ethyl-5-chloro-1H-imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 130.58 .
Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles are integral in the synthesis of various functional molecules due to their versatile chemical structure. The regiocontrolled synthesis of substituted imidazoles, like 2-Ethyl-5-chloro-1H-imidazole, allows for the creation of compounds with specific properties for use in everyday applications .
Development of New Drugs
The imidazole ring is a common motif in pharmacology. Derivatives of imidazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. 2-Ethyl-5-chloro-1H-imidazole could serve as a precursor in the development of new drugs with these properties .
Antitumor Activity
Imidazole derivatives have been synthesized and evaluated for their antitumor activity. Compounds structurally related to 2-Ethyl-5-chloro-1H-imidazole have shown promise in combating cancer cell lines, such as HeLa cells .
Antibacterial and Antimycobacterial Agents
The structural framework of imidazoles makes them suitable for creating agents that combat bacterial infections, including drug-resistant strains. Research into 2-Ethyl-5-chloro-1H-imidazole could lead to breakthroughs in treating such infections .
Anti-inflammatory and Antipyretic Applications
Imidazole compounds are known for their anti-inflammatory and antipyretic (fever-reducing) properties. As such, 2-Ethyl-5-chloro-1H-imidazole may be used in the synthesis of medications to treat inflammation and fever .
Antidiabetic and Anti-allergic Uses
The imidazole ring is present in many compounds with antidiabetic and anti-allergic effects. Research into 2-Ethyl-5-chloro-1H-imidazole could contribute to the development of treatments for diabetes and allergies .
Antioxidant Properties
Imidazoles can act as antioxidants, protecting cells from oxidative stress. This property is significant in the prevention of diseases related to oxidative damage .
Antihelmintic and Antiamoebic Therapies
Compounds containing the imidazole ring, such as 2-Ethyl-5-chloro-1H-imidazole, are potential candidates for creating antihelmintic (anti-parasitic) and antiamoebic drugs, offering new avenues for treating parasitic infections .
Mechanism of Action
Imidazoles
are an important class of heterocyclic compounds that are utilized in a diverse range of applications . They are key components in functional molecules used in everyday applications, including pharmaceuticals and agrochemicals . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is deployed .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its targets. Some imidazoles work by inhibiting the function of certain enzymes, while others might interact with cell receptors to produce their effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure .
Result of Action
Imidazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Imidazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great importance of heterocyclic ring containing drugs .
properties
IUPAC Name |
5-chloro-2-ethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGGHEGRIGNWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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